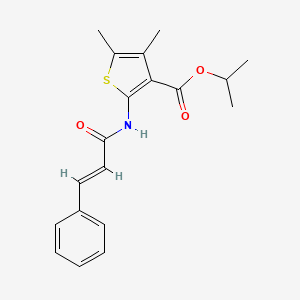
isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 as a fluorescent probe involves the reaction of the thiol group with the cinnamoyl moiety, which results in a change in the fluorescence intensity of the this compound. The mechanism of action as a photosensitizer involves the absorption of light by the this compound, which leads to the production of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound 1 is non-toxic to cells at low concentrations and does not induce significant cell death. However, at higher concentrations, this compound 1 has been shown to induce cell death in cancer cells. Additionally, this compound 1 has been shown to be effective in detecting thiols in biological systems, which can provide valuable insights into various biochemical processes.
Advantages and Limitations for Lab Experiments
One advantage of using isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 in lab experiments is its high sensitivity and selectivity for thiols. Additionally, this compound 1 is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using this compound 1 is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
Future research on isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 could focus on optimizing its synthesis method to improve its solubility in aqueous solutions. Additionally, further studies could explore the potential use of this compound 1 as a photosensitizer in other types of cancer treatments. Finally, future research could investigate the potential use of this compound 1 in detecting other types of biomolecules in biological systems.
In conclusion, this compound 1 is a synthetic this compound that has been studied for its potential use in various scientific research applications. Its mechanism of action involves the detection of thiols in biological systems and the production of reactive oxygen species in cancer cells. While it has advantages in sensitivity and selectivity, its limitations include its solubility in aqueous solutions. Future research could focus on optimizing its synthesis method and exploring its potential use in other types of cancer treatments and biomolecule detection.
Synthesis Methods
The synthesis of isopropyl 2-(cinnamoylamino)-4,5-dimethyl-3-thiophenecarboxylate 1 involves the reaction of isopropyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate with cinnamoyl chloride in the presence of a base. The resulting this compound is then purified through a series of chromatography steps to obtain the final product.
Scientific Research Applications
Compound 1 has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Thiols play an important role in various biochemical processes, and the ability to detect them in vivo can provide valuable insights into these processes. Compound 1 has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
properties
IUPAC Name |
propan-2-yl 4,5-dimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-12(2)23-19(22)17-13(3)14(4)24-18(17)20-16(21)11-10-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVGVWMBKWFQRV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5722365.png)
![1-methyl-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5722368.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide](/img/structure/B5722382.png)


![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![(4-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5722394.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)


![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)